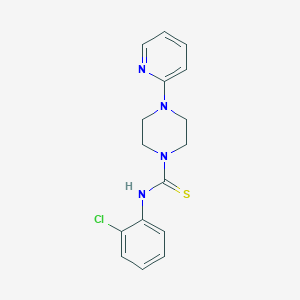

N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.

作用機序

The exact mechanism of action of N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on several targets in the body. In neuroscience, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in mood regulation. In cancer research, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of enzymes involved in cell proliferation and survival. In infectious diseases, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to interfere with the replication of viruses and parasites.

Biochemical and physiological effects:

N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects, depending on the target tissue and the dosage used. In neuroscience, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. In cancer research, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In infectious diseases, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit the replication of viruses and parasites.

実験室実験の利点と制限

N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages as a research tool, including its high purity and specificity for certain targets in the body. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and handling.

将来の方向性

There are several potential future directions for research on N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. In neuroscience, further studies could investigate its potential as a treatment for anxiety and depression. In cancer research, studies could focus on its potential as a combination therapy with other anti-cancer agents. In infectious diseases, research could investigate its potential as a treatment for emerging viral and parasitic infections. Additionally, further studies could investigate the safety and toxicity of N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in animal models and humans.

合成法

N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-chlorophenyl isothiocyanate with 2-pyridylpiperazine in the presence of a base. The resulting product is then purified using chromatography techniques. This method has been widely used and has been shown to produce N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide with high purity and yield.

科学的研究の応用

N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in a variety of areas, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In infectious diseases, N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential as an anti-malarial and anti-viral agent.

特性

IUPAC Name |

N-(2-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4S/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLVMYBHCVJTAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200603 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)

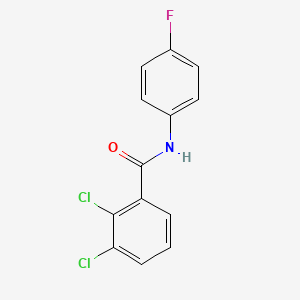

![2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5845944.png)

![N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5845959.png)

![dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate](/img/structure/B5845965.png)

![5-methoxy-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5845972.png)

![3-[2-(4-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5845982.png)

![2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5845984.png)

![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845986.png)

![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)